2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride

Description

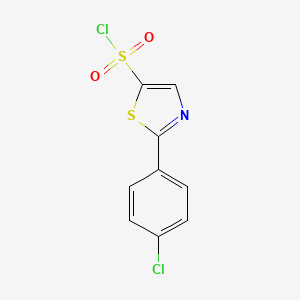

2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the sulfonyl chloride group, which enables its use as a precursor for sulfonamides, sulfonic acids, and other functionalized derivatives. The 4-chlorophenyl substituent contributes steric bulk and electron-withdrawing effects, which may enhance biological activity or influence reaction kinetics .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSNQKDTAXGZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or acetonitrile.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under controlled conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in an appropriate solvent.

Major Products Formed

Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.

Sulfonate Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.

Sulfoxide and Sulfone Derivatives: Formed by the oxidation of the thiazole ring.

Thiazolidine Derivatives: Formed by the reduction of the compound.

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.

- Oxidation and Reduction : The thiazole ring can participate in oxidation to form sulfoxides or sulfones.

- Coupling Reactions : It can engage in coupling reactions with other aromatic compounds to form complex structures.

Scientific Research Applications

The applications of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride span various fields:

Medicinal Chemistry

The compound has been investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis. Its biological activity includes:

- Antiviral Properties : Research indicates significant antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Certain derivatives have shown approximately 50% inhibition rates comparable to commercial antifungal agents.

Enzyme Inhibition

The sulfonyl chloride group allows the compound to act as an inhibitor for various enzymes:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Covalent Modification | |

| Carbonic Anhydrase | Competitive Inhibition |

Organic Synthesis

In organic chemistry, it serves as a versatile building block for synthesizing heterocyclic compounds and other organic molecules. Its reactivity allows for the formation of various derivatives that are useful in research and industrial applications.

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals : As a precursor for developing herbicides and pesticides.

- Dyes and Polymers : Employed in synthesizing colorants and polymer additives.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of synthesized thiazole derivatives against TMV. Compounds derived from this compound exhibited notable antiviral activity, making them candidates for further pharmaceutical development .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of the compound revealed its potential as a therapeutic agent targeting specific protein kinases. This property is explored for developing treatments for diseases where enzyme regulation is critical.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride with its analogues:

| Compound Name | Substituents (Thiazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2: 4-Cl-C₆H₄; 5: SO₂Cl | C₉H₅Cl₂NO₂S₂ | 294.20* | Electron-withdrawing Cl and SO₂Cl groups |

| 5-Phenyl-1,3-thiazole-4-sulfonyl chloride | 4: SO₂Cl; 5: C₆H₅ | C₉H₆ClNO₂S₂ | 267.74 | Phenyl at position 5; sulfonyl chloride at 4 |

| 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | 2: C₆H₅; 4: C₆H₅; 5: SO₂Cl | C₁₅H₁₀ClNO₂S₂ | 335.82 | Bulky phenyl groups at 2 and 4 |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride | 2: 4-CF₃-C₆H₄; 4: CH₃; 5: SO₂Cl | C₁₁H₇ClF₃NO₂S₂ | 341.75 | Strongly electron-withdrawing CF₃ group |

| 4-Methyl-1,3-thiazole-5-sulfonyl chloride | 4: CH₃; 5: SO₂Cl | C₄H₄ClNO₂S₂ | 197.66 | Minimal steric hindrance; methyl at 4 |

*Calculated based on standard atomic weights.

Key Observations :

- Steric Bulk : Compounds like 2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride exhibit reduced reactivity in sterically demanding reactions due to bulky substituents .

- Biological Relevance : The trifluoromethyl group in the 4-(trifluoromethyl)phenyl analogue () may improve metabolic stability in drug design, whereas the chloro substituent offers a balance of lipophilicity and electronic effects .

Reactivity Trends :

Biological Activity

2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorophenyl group and a sulfonyl chloride moiety. This structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and protein modification.

The sulfonyl chloride group is highly reactive, allowing the compound to interact with nucleophilic sites on target biomolecules. This interaction can lead to the modification of proteins, which is crucial for its application in biochemical studies and drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance:

- Gram-positive Bacteria : Compounds derived from thiazole structures have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Fungal Infections : Certain derivatives demonstrate broad-spectrum antifungal activity against resistant strains of Candida, surpassing conventional treatments like fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity : In vitro studies reveal that derivatives of 2-(4-chlorophenyl)-1,3-thiazole induce apoptotic cell death in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values indicate significant potency, with some compounds showing IC50 values as low as 2.32 µg/mL .

- Mechanism : The cytotoxic effects are attributed to the ability of these compounds to induce apoptosis through interactions with cellular pathways involved in cell survival .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties:

- Efficacy : Compounds have shown effective protection in animal models against seizures induced by pentylenetetrazol (PTZ), with some exhibiting an effective dose lower than standard medications .

Synthesis and Evaluation

A study synthesized various thiazole derivatives to assess their biological activities. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine was evaluated for its anticancer effects and exhibited promising results against multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the thiazole ring significantly influence biological activity. For instance, the presence of halogen groups enhances antimicrobial efficacy while specific substitutions improve anticancer activity .

Data Summary

| Biological Activity | Target Organisms/Cells | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | MRSA, Candida | Varies | Effective against resistant strains |

| Anticancer | MCF-7, HepG2 | 2.32 µg/mL | Induces apoptosis |

| Anticonvulsant | PTZ-induced seizures | <20 mg/kg | Effective in animal models |

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of precursor thioamides followed by oxidative chlorination. For example, Lawesson’s reagent facilitates cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, and subsequent chlorination with Cl₂ or SOCl₂ yields the sulfonyl chloride . To optimize yields:

- Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane or THF to enhance reagent solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Advanced Note : Competing methods using phosphorus pentachloride (PCl₅) may introduce regioselectivity challenges. Mechanistic studies (e.g., DFT calculations) can clarify intermediates and guide optimization .

Structural Characterization

Q. Q2. Which advanced analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.70 Å, S=O: ~1.43 Å) and confirms regiochemistry .

- Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 294.9304 Da) .

Bioactivity & Applications

Q. Q3. How should researchers design in vitro assays to evaluate the antitumor potential of derivatives of this compound?

Methodological Answer: Derivatives (e.g., sulfonamides) are screened against cancer cell lines (e.g., NCI-60 panel) using:

- Dose-Response Curves : Test 0.1–100 μM concentrations over 48–72 hours.

- Cytotoxicity Assays : MTT or SRB assays quantify cell viability (IC₅₀ values <10 μM indicate potency) .

- Mechanistic Studies : Flow cytometry (apoptosis) and Western blotting (p53, caspase-3 pathways) identify molecular targets .

Advanced Note : Cross-validate results with 3D tumor spheroid models to mimic in vivo conditions.

Reaction Mechanisms & Contradictions

Q. Q4. How do competing chlorination agents (e.g., Cl₂ vs. PCl₅) affect the sulfonyl chloride formation, and how can discrepancies in literature methods be resolved?

Methodological Answer:

- Cl₂ Gas : Provides milder oxidation, favoring sulfonyl chloride over side products (e.g., sulfonic acids). Requires strict anhydrous conditions .

- PCl₅ : More aggressive but may over-chlorinate the thiazole ring. Monitor via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Resolution Strategy : - Comparative Kinetic Studies : Track reaction progress via in situ Raman spectroscopy.

- Isolation of Intermediates : Identify byproducts (e.g., sulfonic acids) using LC-MS .

Stability & Storage

Q. Q5. What precautions are necessary to prevent degradation of this sulfonyl chloride during storage?

Methodological Answer:

- Temperature : Store at –20°C in sealed, argon-flushed vials.

- Moisture Control : Use molecular sieves (3 Å) in storage containers.

- Stability Testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) .

Computational Modeling

Q. Q6. How can DFT calculations predict reactivity and guide the design of novel derivatives?

Methodological Answer:

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., sulfonyl chloride group) for nucleophilic substitution.

- Transition State Analysis : Simulate reaction pathways (e.g., SN2 displacement at sulfur) using Gaussian09 with B3LYP/6-31G* basis set .

Synthetic Byproducts

Q. Q7. How can researchers identify and mitigate the formation of regioisomeric byproducts during synthesis?

Methodological Answer:

- LC-MS/MS : Detect isomers (e.g., 4-sulfonyl vs. 5-sulfonyl) via fragmentation patterns.

- Crystallographic Screening : Co-crystallize with thiourea to isolate dominant isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.